molecular formula C6H4Cl2N2S B1390551 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine CAS No. 74901-69-2

2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine

Cat. No.: B1390551
CAS No.: 74901-69-2
M. Wt: 207.08 g/mol
InChI Key: CUVQFHMQHBMFCI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine is an organic compound belonging to the class of thienopyrimidines. It is characterized by the presence of two chlorine atoms at positions 2 and 4, and a dihydrothieno ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine typically involves the chlorination of 6,7-dihydrothieno[3,2-D]pyrimidine-2,4-diol. The reaction is carried out using phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6,7-dihydrothieno[3,2-D]pyrimidine-2,4-diol} + \text{POCl}_3 \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and controlled addition of reagents to manage the exothermic nature of the chlorination reaction .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 2-amino-4-chloro-6,7-dihydrothieno[3,2-D]pyrimidine can be formed.

    Oxidation Products: Compounds like this compound-5-oxide.

    Reduction Products: Derivatives like this compound-5-ol.

Scientific Research Applications

2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

    2,4-Dichloro-7H-pyrrolo[2,3-D]pyrimidine: Another chlorinated pyrimidine derivative with similar structural features.

    2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine-5-oxide: An oxidized form of the compound with different chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a dihydrothieno ring. This structural configuration imparts distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVQFHMQHBMFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672136
Record name 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74901-69-2
Record name 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6H,7H-thieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

500 mg 6,7-Dihydro-thieno[3,2-d]pyrimidine-2,4-diol and 10 mL phosphoroxychloride was stirred 30 min at 140° C. under microwave conditions. The reaction was added to water and then dichlormethane was added. The mixture was stirred for 20 min. The layers were separated and the dichlormethane layer was evaporated to give 586 mg of the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine
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Reactant of Route 6
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